molecular formula C17H16N2O3 B3822071 Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate

Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate

Cat. No.: B3822071
M. Wt: 296.32 g/mol
InChI Key: TWEWBQDHCIZXBC-UHFFFAOYSA-N
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Description

Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylchromene with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent imination to introduce the imino group. The reaction conditions often involve heating the mixture in ethanol at elevated temperatures (around 80°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbes, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-4-21-17(20)13-9(2)14-15(19-10(13)3)11-7-5-6-8-12(11)22-16(14)18/h5-8,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEWBQDHCIZXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=CC=CC=C3OC(=N)C2=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate
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Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate
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Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate
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Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate
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Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate

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